molecular formula C22H15Cl3N2S B2879259 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline CAS No. 303149-49-7

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline

Cat. No. B2879259
CAS RN: 303149-49-7
M. Wt: 445.79
InChI Key: ICHDOKYWLBLITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline (CBQ) is a novel chemical compound with potential applications in a variety of fields, including medicinal chemistry and materials science. CBQ is a member of the quinazoline family and is composed of a 3-chlorobenzyl group and a 2,4-dichlorobenzyl sulfanyl moiety. This compound has been studied for its ability to interact with a variety of biological targets due to its unique structure and properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on quinazoline derivatives, including those similar to 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline, often focuses on their synthesis and chemical reactivity. For example, studies have detailed the synthesis of phenyl-substituted triazolo-annelated quinazolines, which are constructed from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These processes involve thionation or chlorination to produce a variety of derivatives (R. Al-Salahi, 2010).

Antimicrobial Activities

Several studies have evaluated the antimicrobial properties of quinazoline derivatives. For instance, the antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives has been tested against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, demonstrating promising antibacterial properties (R. Al-Salahi, M. Marzouk, G. Awad, M. Al-Omar, E. Ezzeldin, 2013).

Antitumor Activities

Quinazoline derivatives have been explored for their potential in cancer therapy. Research has shown that certain quinazoline sulfonamides exhibit high affinity for human histamine H4 receptors and display anti-inflammatory activity in animal models of acute inflammation, suggesting their utility in cancer treatment (R. Smits, M. Adami, E. Istyastono, et al., 2010). Additionally, novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized and shown to possess antitumor properties in an ascites carcinoma model, further highlighting the therapeutic potential of these compounds (A. Markosyan, K. K. Airapetyan, S. A. Gabrielyan, et al., 2019).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2S/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHDOKYWLBLITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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